N-Unsubstituted Scaffold Enables Direct N-Functionalization Unavailable in N-Phenyl Analog (CAS 68287-74-1)
4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole possesses a free N–H group that serves as a reactive site for regioselective N‑alkylation, N‑arylation, and N‑acylation, whereas the N‑phenyl analog (CAS 68287-74-1) is sterically and electronically blocked at this position . This distinction is structural rather than potency‑based; however, in synthetic workflows, the N‑unsubstituted compound can be diversified into dozens of N‑functionalized derivatives from a single precursor, whereas the N‑phenyl compound cannot be further modified at this site without deprotection or cleavage steps . No quantitative yield comparison is reported for this specific compound pair, but the general methodology for N‑alkylation of 4‑aroylpyrazoles is well established .
| Evidence Dimension | N-H availability for functionalization |
|---|---|
| Target Compound Data | Free N-H present |
| Comparator Or Baseline | N-Phenyl analog (CAS 68287-74-1): N-H replaced by N-Ph |
| Quantified Difference | Qualitative structural difference; no quantitative yield data available for direct comparison |
| Conditions | Structural comparison based on chemical structure |
Why This Matters
For medicinal chemistry and library synthesis, the presence of a free N–H handle is a critical decision factor, as it enables late-stage diversification that the N‑phenyl analog cannot provide.
- [1] Gadakh, A. V., Pandit, C., Rindhe, S. S., Karale, B. K. (2010). Synthesis and antimicrobial activity of novel fluorine containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles and pyrazolyl benzo[d]oxazoles. Bioorganic & Medicinal Chemistry Letters, 20(18), 5572–5576. View Source
